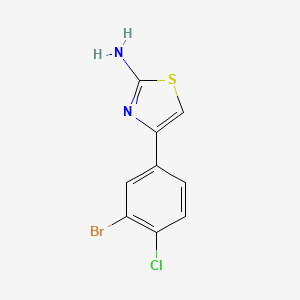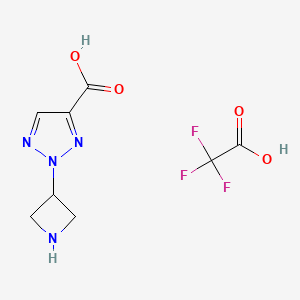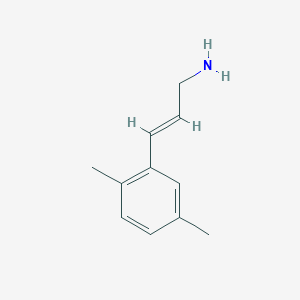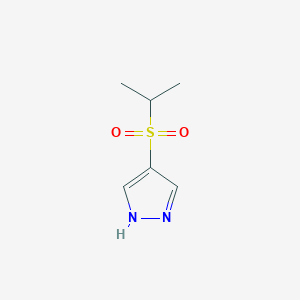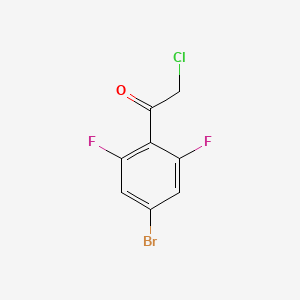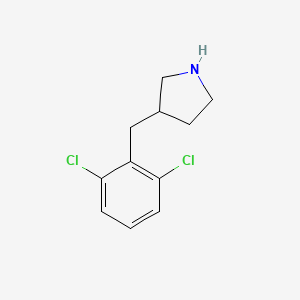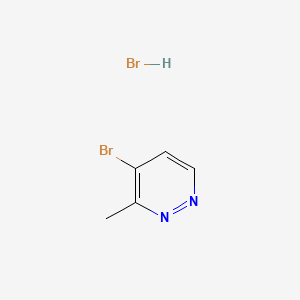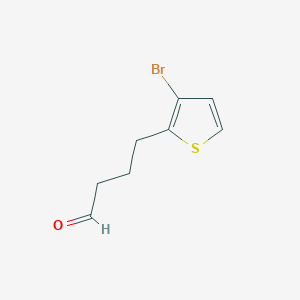![molecular formula C12H19NO2 B13604271 Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13604271.png)
Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-cyclobutyl-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound that features a unique structure with a cyclobutyl ring fused to a 3-azabicyclo[311]heptane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.1]heptanes, including Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate, can be achieved through the reduction of spirocyclic oxetanyl nitriles . This method involves the use of reducing agents under controlled conditions to yield the desired bicyclic structure. Additionally, catalyst-controlled annulations of bicyclo[1.1.0]butanes with vinyl azides have been reported as an alternative synthetic route .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. The reduction of spirocyclic oxetanyl nitriles and catalytic annulations are both promising methods for large-scale synthesis, given their efficiency and the availability of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated bicyclic compounds .
Applications De Recherche Scientifique
Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and physicochemical properties.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties
Mécanisme D'action
The mechanism of action of Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways and exert therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.1]heptane derivatives: These compounds share the same core structure but differ in their substituents.
Bicyclo[3.1.1]heptane derivatives: Similar bicyclic structure without the nitrogen atom.
Uniqueness
Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of the cyclobutyl ring and the ester functional group, which confer distinct physicochemical properties and potential biological activities .
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-15-10(14)12-5-11(6-12,7-13-8-12)9-3-2-4-9/h9,13H,2-8H2,1H3 |
Clé InChI |
DCVICSJTOLVMRR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC(C1)(CNC2)C3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


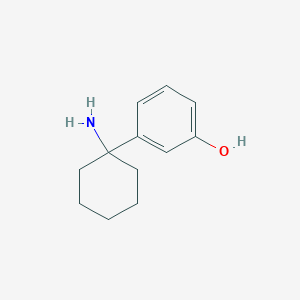
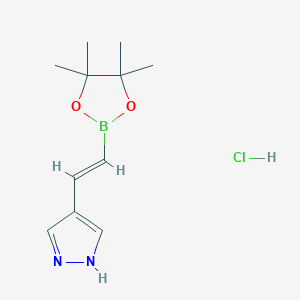
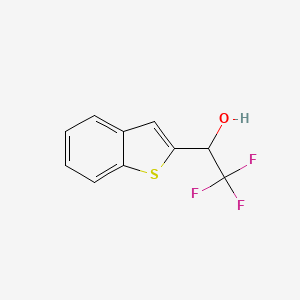
![3-[3-(Trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13604223.png)

![rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride](/img/structure/B13604252.png)
